molecular formula C18H16ClF3N2O3 B2852474 N1-(2-chlorobenzyl)-N2-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)oxalamide CAS No. 1351644-75-1

N1-(2-chlorobenzyl)-N2-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)oxalamide

Cat. No. B2852474
M. Wt: 400.78
InChI Key: TYBBEBRYKOSPDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The benzyl group would provide a planar, aromatic region; the trifluoromethyl group would add a region of high electronegativity; and the oxalamide group would provide sites for potential hydrogen bonding .


Chemical Reactions Analysis

The compound could undergo a variety of reactions. For example, the benzyl group could undergo electrophilic aromatic substitution, and the oxalamide group could participate in reactions typical of amides .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its molecular structure. For example, the presence of the polar oxalamide group and the aromatic benzyl group could influence its solubility, and the trifluoromethyl group could influence its reactivity .

Scientific Research Applications

Cooperative Motion in Amorphous Polymers

A study by Meng et al. (1996) investigated the cooperative motion of polar side groups in amorphous polymers, specifically focusing on the interactions between azo and side groups in copolymers, leading to photoinduced birefringence. This research highlights the potential of such chemical structures in optical storage applications (Meng, Natansohn, Barrett, & Rochon, 1996).

Optical Image Storage

Matsuoka et al. (2000) explored the use of phenyl-silica hybrid films doped with azo-dye chromophores for optical image storage, using an optical poling technique. The findings suggest that the molecular interactions within these materials could stabilize polarized molecules, enhancing optical storage capabilities (Matsuoka, Kitaoka, Si, Fujita, & Hirao, 2000).

Electrocatalytic Reactions

Nutting, Rafiee, and Stahl (2018) reviewed the electrochemical properties and electrocatalytic applications of N-oxyl compounds, such as TEMPO and PINO. These compounds are used as catalysts for selective oxidation in organic synthesis, indicating the potential of related oxalamide compounds in electrochemical applications (Nutting, Rafiee, & Stahl, 2018).

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. Given its complex structure, it could have interesting chemical and physical properties that could be useful in areas such as medicinal chemistry .

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-N'-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClF3N2O3/c19-14-4-2-1-3-12(14)9-23-16(26)17(27)24-10-15(25)11-5-7-13(8-6-11)18(20,21)22/h1-8,15,25H,9-10H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYBBEBRYKOSPDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-chlorobenzyl)-N2-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)oxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.